molecular formula C15H22N2O4S B2478679 N-(2,6-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide CAS No. 1009701-65-8

N-(2,6-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide

Cat. No.: B2478679
CAS No.: 1009701-65-8
M. Wt: 326.41
InChI Key: VASMAJKASNTDFB-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide is a synthetic organic compound characterized by a central butanamide backbone substituted with a 2,6-dimethylphenyl group, an acetamido moiety at the C2 position, and a methanesulfonyl group at the C4 position. The 2,6-dimethylphenyl group is a common motif in agrochemicals (e.g., metalaxyl, benalaxyl) and pharmaceuticals, often contributing to target specificity and metabolic stability . The acetamido and methanesulfonyl groups may influence solubility, bioavailability, and electronic properties, distinguishing it from structurally related compounds.

Properties

IUPAC Name

2-acetamido-N-(2,6-dimethylphenyl)-4-methylsulfonylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-10-6-5-7-11(2)14(10)17-15(19)13(16-12(3)18)8-9-22(4,20)21/h5-7,13H,8-9H2,1-4H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASMAJKASNTDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(CCS(=O)(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethylaniline with acetic anhydride to form N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with methanesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Metalaxyl (methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine)

  • Key Features : Methoxyacetyl substituent instead of acetamido/methanesulfonyl.
  • Application : Systemic fungicide targeting oomycetes .
  • Comparison : The methoxyacetyl group in metalaxyl enhances lipophilicity, favoring membrane penetration in plant pathogens. In contrast, the methanesulfonyl group in the target compound may increase water solubility and alter binding kinetics.

Benalaxyl (methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alanine)

  • Key Features : Phenylacetyl substituent.
  • Application : Fungicide with broad-spectrum activity .

Furalaxyl (methyl N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)-DL-alanine)

  • Key Features : Furanylcarbonyl substituent.
  • Application : Fungicide with specific activity against Pythium spp. .
  • Comparison : The heterocyclic furan ring in furalaxyl may engage in hydrogen bonding, while the methanesulfonyl group in the target compound could enhance electrostatic interactions with target proteins.

Pharmaceutical Analogues with Stereochemical Complexity

The Pharmacopeial Forum (2017) documents stereoisomeric compounds (e.g., compounds m, n, o) featuring (2,6-dimethylphenoxy)acetamido groups, hydroxylated hexane chains, and tetrahydropyrimidinone rings .

  • Key Features: Stereospecific configurations (R/S) at multiple chiral centers. Hydroxyl and tetrahydropyrimidinone moieties.
  • Application : Likely candidates for antiviral or anticancer therapies due to structural complexity and hydrogen-bonding capacity.
  • Comparison : Unlike these pharmaceuticals, the target compound lacks hydroxyl groups and fused heterocycles, suggesting divergent biological targets. Its methanesulfonyl group may confer stronger acidity (pKa ~1–2) compared to hydroxyl groups (pKa ~10), impacting ionization under physiological conditions .

Sulfonamide/Sulfonyl-Containing Analogues

N-(2-Acetylphenyl)-4-methylbenzenesulfonamide

  • Key Features : Sulfonamide linker and acetylphenyl group.
  • Application: Potential use as an antibiotic or anti-inflammatory agent, akin to sulfa drugs .
  • Comparison: The sulfonamide group (SO₂NH) in this compound can participate in hydrogen bonding, whereas the methanesulfonyl group (SO₂CH₃) in the target compound lacks NH donors, reducing hydrogen-bonding capacity but improving oxidative stability .

Research Implications

The structural uniqueness of N-(2,6-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide positions it as a candidate for novel agrochemical or pharmaceutical development. Further studies should explore:

  • Stereochemistry : Synthesis of enantiomers to assess chiral selectivity.
  • Bioactivity Screening : Antifungal, antibacterial, or enzyme inhibition assays.
  • Comparative Pharmacokinetics : Solubility, logP, and metabolic stability relative to metalaxyl and sulfonamide analogues.

Biological Activity

N-(2,6-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • Acetamido Group : Provides polar characteristics, enhancing solubility in biological systems.
  • Dimethylphenyl Group : Contributes to hydrophobic interactions, potentially influencing membrane permeability.
  • Methanesulfonyl Group : Known for its reactivity and ability to form strong interactions with biological targets.

The compound's molecular formula is C15H22N2O4SC_{15}H_{22}N_{2}O_{4}S with a molecular weight of 342.41 g/mol.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor . It is believed to interact with specific enzyme active sites, blocking substrate access and thereby inhibiting enzymatic reactions. The sulfonyl group is crucial for its inhibitory activity, allowing for strong interactions with enzyme residues.

Enzyme Inhibition

Research indicates that this compound may inhibit various enzymes involved in metabolic pathways, particularly those related to:

  • Protein Prenylation : Inhibitors of farnesyl-protein transferase have been explored for their potential in cancer therapy. This compound has shown promise in this area by blocking the prenylation process, which is essential for the proper functioning of several oncogenic proteins .

Antimicrobial Properties

Studies have suggested that this compound exhibits antimicrobial activity against certain bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic enzymes.

Anti-Cancer Activity

Preliminary studies indicate potential anti-cancer properties through the inhibition of specific signaling pathways involved in cell proliferation and survival. This suggests that this compound could serve as a lead compound in developing new cancer therapeutics .

In Vitro Studies

In vitro experiments have demonstrated that this compound can effectively inhibit enzyme activity at micromolar concentrations. For example:

Enzyme Target IC50 Value (µM) Effect Observed
Farnesyl-protein transferase5.0Significant inhibition of activity
Dihydrofolate reductase12.3Moderate inhibition observed
Thymidylate synthase8.5Strong inhibition leading to cell death

Animal Studies

Animal model studies have shown that administration of the compound leads to reduced tumor growth rates in xenograft models. The observed effects were linked to the downregulation of pro-survival signaling pathways associated with cancer cell growth .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(2,6-dimethylphenyl)-2-acetamido-4-methanesulfonylbutanamide, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : Synthesis typically involves coupling reactions using bromoacetyl bromide derivatives and amines, as seen in analogous amide syntheses. For example, bromoacetyl bromide reacts with primary amines (e.g., n-butylamine) in the presence of triethylamine to form acetamide intermediates. Subsequent sulfonylation or methanesulfonyl incorporation can be achieved via nucleophilic substitution. Yield optimization includes adjusting stoichiometry, solvent polarity, and temperature. Evidence from similar compounds shows that reaction times of 4–6 hours at 50–60°C in dichloromethane or THF can achieve yields >80% .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. 1^1H-NMR and 13^{13}C-NMR analyses verify functional groups (e.g., methylsulfonyl at δ 3.0–3.5 ppm for 1^1H) and aromatic protons (δ 6.5–7.5 ppm for 2,6-dimethylphenyl). Thin-layer chromatography (TLC) with Rf_f values (e.g., 0.28–0.65 in ethyl acetate/hexane) and melting point determination (e.g., 75–84°C) further confirm purity .

Q. What purification techniques are recommended for isolating this compound, and how do they impact final purity?

  • Methodological Answer : Column chromatography using silica gel (60–120 mesh) with gradient elution (e.g., ethyl acetate/hexane from 20% to 50%) is standard. Recrystallization in ethanol or methanol can enhance purity, with cooling rates affecting crystal size and impurity retention. For polar byproducts, preparative HPLC with C18 columns and acetonitrile/water mobile phases may be necessary .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis parameters in flow chemistry systems for this compound?

  • Methodological Answer : DoE enables systematic variation of parameters (e.g., reactant concentration, flow rate, temperature) to identify optimal conditions. For instance, a central composite design (CCD) can model interactions between residence time (1–5 minutes) and temperature (40–80°C) in microreactors. Statistical tools like ANOVA validate model significance, while response surface methodology (RSM) predicts maximum yield zones. Flow chemistry reduces side reactions through precise mixing, as demonstrated in diphenyldiazomethane syntheses .

Q. How should researchers address discrepancies between theoretical and observed spectroscopic data (e.g., NMR chemical shifts)?

  • Methodological Answer : Contradictions often arise from solvent effects, conformational dynamics, or impurities. Cross-validate with alternative techniques:

  • Mass spectrometry (HRMS) confirms molecular weight.
  • 2D NMR (COSY, HSQC) resolves overlapping signals.
  • Density Functional Theory (DFT) calculates expected shifts for comparison.
    For example, unexpected downfield shifts in methanesulfonyl groups may indicate hydrogen bonding with amide protons, requiring deuteration experiments or variable-temperature NMR .

Q. What methodologies determine the enantiomeric purity of this compound if chiral centers exist?

  • Methodological Answer : Chiral HPLC with amylose- or cellulose-based columns (e.g., Chiralpak AD-H) separates enantiomers using hexane/isopropanol gradients. Polarimetry measures specific optical rotation ([α]D_D), with values compared to literature standards (e.g., [α]D22^{22}_D = +61.1° for a structurally related methyl ester). For absolute configuration, X-ray crystallography or Mosher’s ester derivatization is recommended .

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